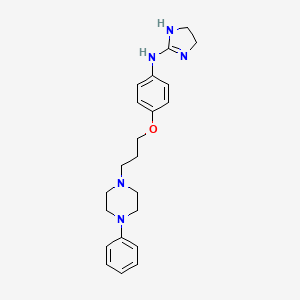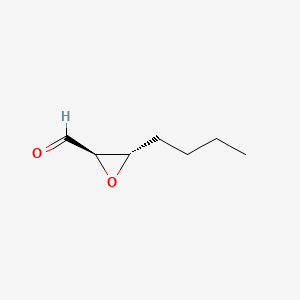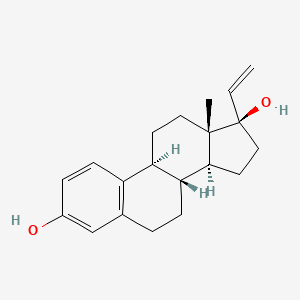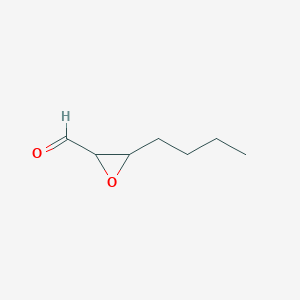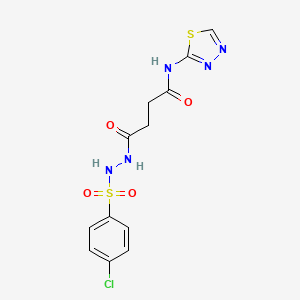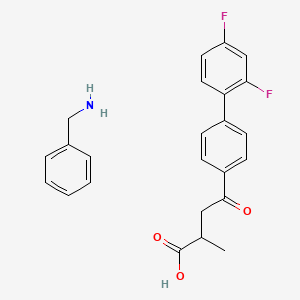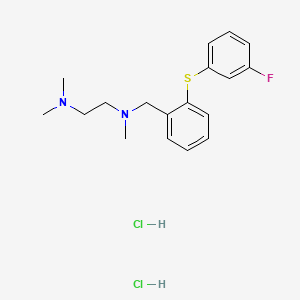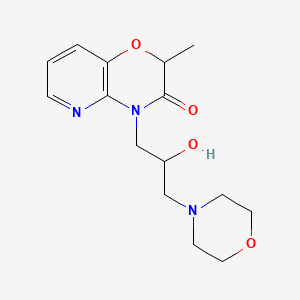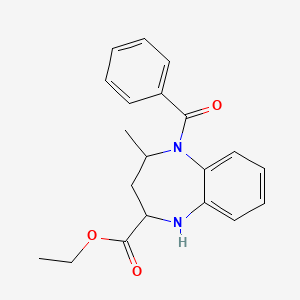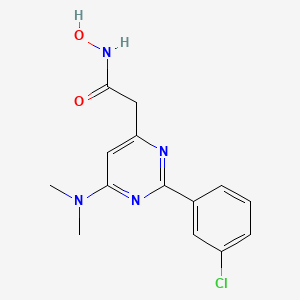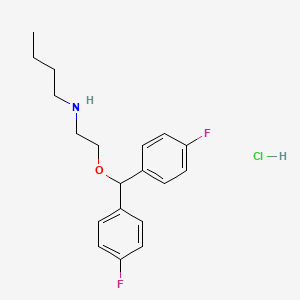![molecular formula C66H58Cl2N12O6.4Cl<br>C66H58Cl6N12O6 B12755147 2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride CAS No. 87564-37-2](/img/structure/B12755147.png)
2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride is a highly complex organic molecule This compound features multiple functional groups, including pyridinium ions, ether linkages, and chlorinated aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the pyridinium ions: This can be achieved through the reaction of pyridine with an alkylating agent.
Introduction of the chlorinated aromatic rings: Chlorination reactions using reagents like chlorine gas or N-chlorosuccinimide.
Formation of ether linkages: Typically involves the reaction of alcohols with alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Multi-step synthesis: Each step is optimized for yield and purity.
Purification processes: Techniques like recrystallization, chromatography, and distillation are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the pyridinium ions.
Reduction: Reduction reactions could target the chlorinated aromatic rings.
Substitution: Nucleophilic substitution reactions could occur at the chlorinated positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce dechlorinated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a catalyst or catalyst precursor in organic reactions.
Analytical chemistry: Used as a reagent or standard in various analytical techniques.
Biology
Biological assays: The compound might be used in assays to study enzyme activity or protein interactions.
Medicine
Drug development:
Industry
Material science: Used in the synthesis of advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might interact with enzymes or receptors in biological systems, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride: A similar compound with slight variations in the functional groups or substituents.
Other pyridinium-based compounds: Compounds with similar pyridinium ion structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and physical properties.
Propiedades
Número CAS |
87564-37-2 |
|---|---|
Fórmula molecular |
C66H58Cl2N12O6.4Cl C66H58Cl6N12O6 |
Peso molecular |
1327.9 g/mol |
Nombre IUPAC |
2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride |
InChI |
InChI=1S/C66H58Cl2N12O6.4ClH/c1-3-79-50-20-10-9-19-41(50)42-29-48-53(31-51(42)79)85-65-61(68)63-66(60(67)62(65)73-48)86-54-32-52-43(30-49(54)74-63)59-46(35-71-39-57(83)77-25-15-7-16-26-77)44(33-69-37-55(81)75-21-11-5-12-22-75)45(34-70-38-56(82)76-23-13-6-14-24-76)47(64(59)80(52)4-2)36-72-40-58(84)78-27-17-8-18-28-78;;;;/h5-32,69-72H,3-4,33-40H2,1-2H3;4*1H/q+4;;;;/p-4 |
Clave InChI |
WSNPNQXSDAXPLM-UHFFFAOYSA-J |
SMILES canónico |
CCN1C2=CC=CC=C2C3=CC4=C(C=C31)OC5=C(C6=NC7=C(C=C8C(=C7)C9=C(C(=C(C(=C9N8CC)CNCC(=O)[N+]1=CC=CC=C1)CNCC(=O)[N+]1=CC=CC=C1)CNCC(=O)[N+]1=CC=CC=C1)CNCC(=O)[N+]1=CC=CC=C1)OC6=C(C5=N4)Cl)Cl.[Cl-].[Cl-].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



